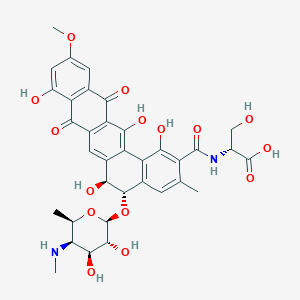
铝
概述
描述
Chemistry of Aluminium(I)
Aluminium(I) compounds have been synthesized through the reduction of Al-X bonds, where X represents a halide. The use of bulky ligands has led to the formation of tetrameric aluminium(I) compounds, while monomeric aluminium(I) compounds have been stabilized with monovalent chelating ligands. Theoretical studies on these monomeric compounds have provided insights into their Lewis basicity, which is significant due to the presence of a lone pair of electrons. This characteristic is crucial for the synthesis of aluminium-containing heterocyclic compounds and for reactions with unsaturated compounds and Lewis acids .
Synthesis and Characterization of Aluminium-based Compounds
A novel polynuclear aluminium complex, Al(13)(OH)(30)(H2O)15Cl9, has been synthesized from recycled aluminium cans. The complex was characterized using XRD, SEM, FESEM, and various spectroscopic techniques, revealing its crystalline structure and octahedral coordination of aluminium nuclei. Thermal characterization was also performed, indicating the stability of the compound .
Intramolecularly Coordinated Aluminum Compounds
Neutral and cationic aluminum compounds with an intramolecular donating ligand have been synthesized and characterized. The molecular structures of these compounds were determined using single-crystal X-ray analyses, revealing interesting features such as a bridging methyl group between aluminum and boron atoms in the cationic compound .
Porous Aluminium Metal-Organic Frameworks
Two new aluminium-based metal-organic frameworks (MOFs) have been synthesized using a solvothermal route. These MOFs exhibit high porosity and specific pore volumes, making them potential candidates for hydrogen storage applications. The structures consist of aluminium coordination octahedra bridged by organic linkers, and their hydrogen adsorption capacities have been measured at various pressures and temperatures .
Nucleophilic Aluminyl Anion Chemistry
An anionic aluminium(I) nucleophile has been synthesized, displaying unique reactivity in the formation of aluminium-element covalent bonds and in the C-H oxidative addition of benzene. This reactivity suggests potential applications in metal-carbon and metal-metal bond-forming reactions, challenging the traditional view of aluminium compounds as electrophilic Lewis acids .
Aluminum Complexes with Schiff Base Ligands
Aluminum complexes derived from a hexadentate salen-type Schiff base have been synthesized and characterized. These complexes exhibit catalytic activity for the synthesis of cyclic carbonates from epoxides and CO2, demonstrating the versatility of aluminum complexes in catalysis .
Amidinate Aluminum Complexes
Mono- and bis(amidinate) aluminum complexes have been synthesized, with structures influenced by steric interactions between substituents. These complexes have been characterized by X-ray crystallography, providing insights into the steric environment at aluminum and its influence on bonding angles .
Metalloid Aluminum and Gallium Clusters
Metalloid clusters of aluminum and gallium have been synthesized, showcasing the differences between these elements at the molecular level. The clusters contain a core of metal atoms protected by a ligand shell, and their atomic arrangements are reminiscent of the elements' structures. These clusters represent the largest structurally characterized metalloid clusters with respect to the naked metal-atom core .
科学研究应用
铝生产中的数值模拟
- 铝生产涉及复杂的过程,受益于数学建模和计算实验,利用现代计算机技术开发新技术(Popov & Vabishchevich, 2014)。
铝合金的3D打印
- 选择性激光熔化(SLM)为使用铝合金制造复杂结构打开了新的可能性,这在高价值应用中非常重要。然而,该过程面临挑战,如激光熔化铝时的缺陷形成(Aboulkhair et al., 2019)。
各行业中的铝基复合材料(AMCs)
- 由于其高强度重量比、耐腐蚀性和韧性,AMCs在科学研究、汽车、航空航天等行业中得到应用。这些复合材料的制造和连接对其应用至关重要(Venukrishnan Rajesh et al., 2022)。
铝合金的钎焊
- 钎焊技术在汽车和航空航天行业中连接铝件中具有重要意义。该过程涉及各种参数,影响铝合金钎焊性能(Sharma et al., 2016)。
法国铝业的历史发展
- 法国铝业从19世纪到20世纪的发展展示了学术研究与工业应用的整合,突出了“学以致用”的文化(Roux, 2015)。
铝金属基复合材料(Al-MMCs)的焊接
- Al-MMCs是航空航天行业的有前途的材料,但其焊接性差限制了应用。最近探索了激光焊接和真空钎焊等焊接方法的最新进展(Niu et al., 2013)。
铝合金的力学性能
- 正在进行的研究探讨铝合金的力学性能,重点是提高其承载能力并了解其在各种条件下的行为(Ambroziak & Solarczyk, 2018)。
阳极氧化铝的阻抗研究
- 阳极氧化铝由于其结构、极化和电阻特性而被研究用于纳米电子学和电源,其低介电损耗和高介电常数使其适用于射频电容器(Balaban et al., 2022)。
铝还原槽中的虚拟现实
- 将虚拟现实与数值模拟数据相结合,实现了虚拟铝还原槽的创建,增强了对铝生产中的理解和故障排除(Zhang et al., 2013)。
车辆部件中铝合金的磨损响应
- 铝合金的低硬度和磨损抗性差是汽车和航空航天应用中的挑战。研究重点是提高其机械性能,以用于车辆部件(Estrada-Guel et al., 2022)。
铝合金的直接凝固铸造
- 铝合金的直接凝固铸造已经通过计算机建模实现了革命,有助于理解凝固过程和缺陷形成(Katgerman & Eskin, 2012)。
选择性激光熔化(SLM)铝合金
- SLM用于高价值应用中的铝合金,尽管由于铝的性质而面临挑战。最近的研究表明成功地处理了铝(Aboulkhair et al., 2017)。
铝合金铸造研究指南
- 铝合金铸造研究侧重于增加结果的可重复性和客观解释,这对各个行业的应用至关重要(Tiryakio & Campbell, 2018)。
铝厂废渣的回收利用
- 铝渣的回收利用,特别是在陶瓷领域,引起了关注。学者们的研究已经导致了宝贵的资源回收方法(Zeng et al., 2013)。
铝合金精密压力焊接
- 研究探讨了铝合金精密电阻焊接,为建筑应用中保持设计形式和强度提供了解决方案(Novomlynets et al., 2017)。
碳纳米管增强铝基复合材料的拉伸性能
- 碳纳米管增强铝基复合材料在汽车和航空航天应用中显示出潜力,因其强度和轻量化。研究侧重于这些复合材料的加工和拉伸性能(Jagannatham et al., 2020)。
铝合金加工质量分析的因子实验
- 研究利用因子实验分析切削参数对航空工业中使用的铝合金加工表面质量的影响(Pop et al., 2020)。
铝合金BAC1的3D打印
- 研究选择性激光熔化和热处理对铝合金BAC1结构的影响,揭示了其适用性和现代技术所需的性质(Fachyrtdinov et al., 2020)。
Al和Al-Li合金的原子间势
- 铝合金与锂合金,用于航空航天和低温应用,研究重点是开发原子间势以了解内在相和性能(Roy et al., 2021)。
安全和危害
While exposure to aluminum is usually not harmful, exposure to high levels can affect your health . Workers who breathe large amounts of aluminum dusts can have lung problems, such as coughing or abnormal chest X-rays . Moreover, aluminum is a combustible solid and its finely divided dust is easily ignited; it may cause explosions .
未来方向
Aluminum is an essential material for the energy transition towards low carbon energy sources, and its demand will grow massively by 2050 . This metal will be a privileged ally not only in the lightening of vehicles but also in creating electrical infrastructure, solar panels, and wind turbines . Technological advancements are shaping the future of aluminum: Additive Manufacturing 3D printing allows for complex, lightweight aluminum structures with minimal waste. Artificial Intelligence (AI) powered optimization tools are improving production efficiency and reducing energy consumption .
属性
IUPAC Name |
aluminum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGFODPZIPBFFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al | |
| Record name | ALUMINIUM | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040273 | |
| Record name | Aluminum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
26.981538 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid, Liquid; Dry Powder, Water or Solvent Wet Solid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid; Water or Solvent Wet Solid, A silvery-grey powder or tiny sheets, Silvery-white, malleable, ductile, odorless metal; [NIOSH], Solid, Silvery-white, malleable, ductile, odorless metal. | |
| Record name | Aluminum | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | ALUMINIUM | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Aluminum | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/287 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Aluminum | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001247 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Aluminum | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0022.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
4221 °F | |
| Record name | Aluminum | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0022.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Insoluble in water and in organic solvents. Soluble in dilute hydrochloric acid., Insoluble | |
| Record name | ALUMINIUM | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Aluminum | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0022.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
2.70 | |
| Record name | Aluminum | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0022.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0 mmHg (approx) | |
| Record name | Aluminum | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0022.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Mechanism of Action |
Aluminum Acetate is an astringent. An astrignent is a chemical that tends to shrink or constrict body tissues, usually locally after topical medicinal application. The shrinkage or constriction is through osmotic flow of water (or other fluids) away from the area where the astringent was applied. Astringent medicines cause shrinkage of mucous membranes or exposed tissues and are often used internally to check discharge of blood serum or mucous secretions. This can happen with a sore throat, hemorrhages, diarrhea, or with peptic ulcers. Externally applied astringents, which cause mild coagulation of skin proteins, dry, harden, and protect the skin. Acne sufferers are often advised to use astringents if they have oily skin. Astringents also help heal stretch marks and other scars. Mild astringent solutions are used in the relief of such minor skin irritations as those resulting from superficial cuts, allergies, insect bites, or fungal infections such as athlete's foot. | |
| Record name | Aluminium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01370 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Aluminum | |
CAS RN |
7429-90-5, 91728-14-2 | |
| Record name | Aluminum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7429-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminum | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007429905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01370 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aluminum | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aluminium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.248 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Aluminum | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.538 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | aluminium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALUMINUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CPD4NFA903 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Aluminum | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001247 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
1220 ° F, 660 °C, 1220 °F | |
| Record name | Aluminium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01370 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aluminum | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/287 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Aluminum | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001247 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Aluminum | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0022.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

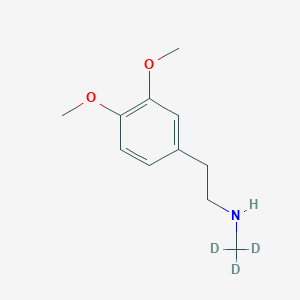

![5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole](/img/structure/B147744.png)
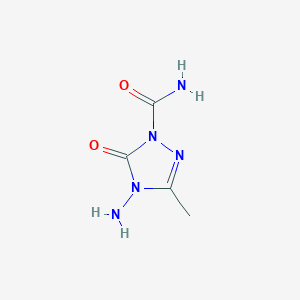
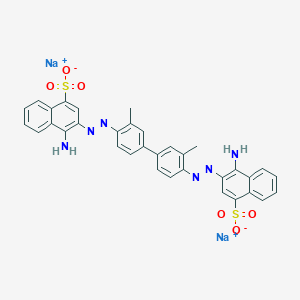

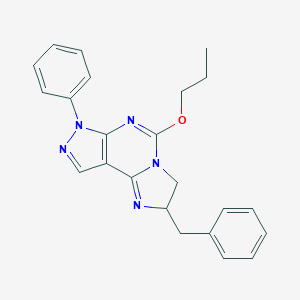
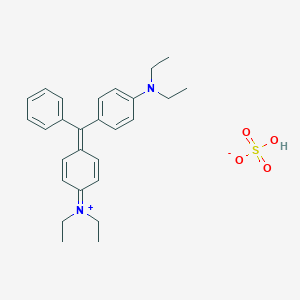

![Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-, monoacetate](/img/structure/B147763.png)



